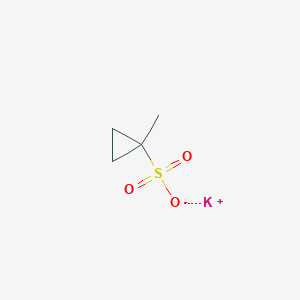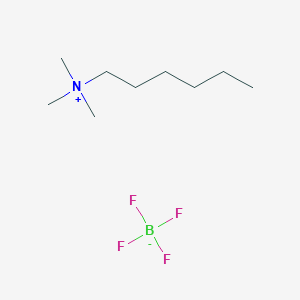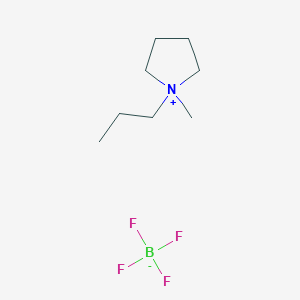
1-Methyl-1-propylpyrrolidinium tetrafluoroborate, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-propylpyrrolidinium tetrafluoroborate is a chemical compound with the molecular formula C8H18BF4N . It is also known by other synonyms such as PMPyrr BF4, PYR13 BF4, PY132 BF4, and N-Methyl-N-propylpyrrolidinium tetrafluoroborate .
Molecular Structure Analysis
The molecular weight of 1-Methyl-1-propylpyrrolidinium tetrafluoroborate is 215.04 g/mol . The IUPAC name is 1-methyl-1-propylpyrrolidin-1-ium;tetrafluoroborate . The InChI and Canonical SMILES representations provide more details about its molecular structure .Physical And Chemical Properties Analysis
1-Methyl-1-propylpyrrolidinium tetrafluoroborate has a molecular weight of 215.04 g/mol . It has a melting point of 55 °C . It has 0 hydrogen bond donor count, 5 hydrogen bond acceptor count, and 2 rotatable bond count . Its exact mass and monoisotopic mass are 215.1468424 g/mol . It has a topological polar surface area of 0 Ų . It has a heavy atom count of 14 .Aplicaciones Científicas De Investigación
1-Methyl-1-propylpyrrolidinium tetrafluoroborate, 98% has a variety of scientific research applications. It has been used as a reagent for the synthesis of compounds, as an electrolyte in batteries and electrochemical cells, and as a catalyst in organic synthesis. It has also been used in the production of polymers and in the preparation of polymeric nanocomposites. Additionally, it has been used in the synthesis of small molecules and pharmaceuticals.
Mecanismo De Acción
Target of Action
1-Methyl-1-propylpyrrolidinium tetrafluoroborate is a type of ionic liquid .
Mode of Action
It’s known that the anion of this compound decomposes slowly in the presence of water . This suggests that it may interact with its targets through a process of slow decomposition, possibly altering the chemical environment over time .
Biochemical Pathways
Given its classification as an ionic liquid, it may be involved in a variety of chemical reactions and processes .
Action Environment
The action of 1-Methyl-1-propylpyrrolidinium tetrafluoroborate can be influenced by environmental factors. For instance, the presence of water can lead to the slow decomposition of the anion . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Methyl-1-propylpyrrolidinium tetrafluoroborate, 98% in lab experiments include its low cost, its availability, and its relatively low toxicity. Additionally, it is easy to use and can be stored for long periods of time. The limitations of 1-Methyl-1-propylpyrrolidinium tetrafluoroborate, 98% include its potential to cause mild irritation and its relatively low reactivity.
Direcciones Futuras
For the use of 1-Methyl-1-propylpyrrolidinium tetrafluoroborate, 98% include its potential use as a catalyst in the synthesis of pharmaceuticals, its potential use in the production of polymers and nanocomposites, and its potential use as an electrolyte in batteries and electrochemical cells. Additionally, further research could be done to better understand its mechanism of action and its biochemical and physiological effects.
Métodos De Síntesis
1-Methyl-1-propylpyrrolidinium tetrafluoroborate, 98% can be synthesized using a two-step method. The first step involves the reaction of 1-methyl-1-propylpyrrolidinium bromide (MPPBr) and tetrafluoroboric acid (HBF4). This reaction produces the desired product, 1-Methyl-1-propylpyrrolidinium tetrafluoroborate, 98%, and other byproducts. The second step involves the purification of the product. This can be done by recrystallization or other methods.
Propiedades
IUPAC Name |
1-methyl-1-propylpyrrolidin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N.BF4/c1-3-6-9(2)7-4-5-8-9;2-1(3,4)5/h3-8H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVSOVNZOFGINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC[N+]1(CCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

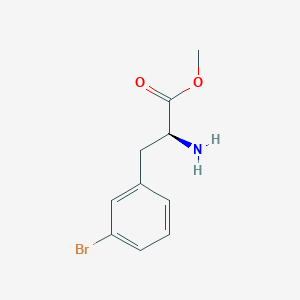

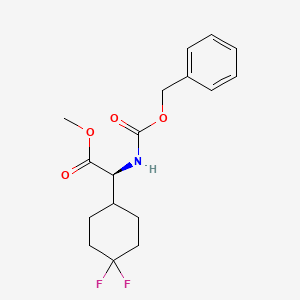



![4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B6322625.png)

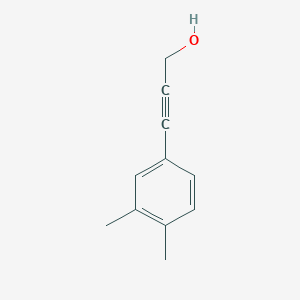
![6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B6322653.png)

![8-Oxa-3,5,10-triazatricyclo[7.4.0.0 {2,7}]trideca- 1(13),2(7),3,5,9,11-hexaene-4,6-diol; 95%](/img/structure/B6322671.png)
